23-Hydroxy-33-O-tert-butyldimethylsilyloxy-27-O-trimethylsilyl-iso-FK-506
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Overview
Description
Preparation Methods
The synthesis of 23-Hydroxy-33-O-tert-butyldimethylsilyloxy-27-O-trimethylsilyl-iso-FK-506 involves several steps, starting from the parent compound FK-506. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups on FK-506 are protected using tert-butyldimethylsilyl chloride and trimethylsilyl chloride in the presence of a base such as imidazole.
Hydroxylation: The protected FK-506 undergoes hydroxylation at the 23rd position using a suitable oxidizing agent.
Purification: The final product is purified using chromatographic techniques to obtain this compound in high purity.
Chemical Reactions Analysis
23-Hydroxy-33-O-tert-butyldimethylsilyloxy-27-O-trimethylsilyl-iso-FK-506 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of specific functional groups.
Substitution: The silyl groups can be substituted with other protective groups or functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
23-Hydroxy-33-O-tert-butyldimethylsilyloxy-27-O-trimethylsilyl-iso-FK-506 has several scientific research applications:
Immunology: It is used to study the mechanisms of immunosuppression and to develop new immunosuppressive therapies.
Pharmacology: Researchers use this compound to investigate the pharmacokinetics and pharmacodynamics of FK-506 derivatives.
Medicinal Chemistry: It serves as a model compound for designing new drugs with improved stability and efficacy.
Biochemistry: The compound is used in studies of protein-ligand interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of 23-Hydroxy-33-O-tert-butyldimethylsilyloxy-27-O-trimethylsilyl-iso-FK-506 is similar to that of FK-506. It binds to the immunophilin FKBP12, forming a complex that inhibits the activity of calcineurin. This inhibition prevents the dephosphorylation and activation of the nuclear factor of activated T-cells (NF-AT), thereby suppressing the transcription of interleukin-2 and other cytokines essential for T-cell activation and proliferation.
Comparison with Similar Compounds
Similar compounds to 23-Hydroxy-33-O-tert-butyldimethylsilyloxy-27-O-trimethylsilyl-iso-FK-506 include other derivatives of FK-506, such as:
33-O-tert-Butyldimethylsilyloxy-FK-506: Lacks the hydroxylation at the 23rd position.
27-O-Trimethylsilyl-FK-506: Lacks the tert-butyldimethylsilyloxy group at the 33rd position.
FK-506 (Tacrolimus): The parent compound without any silyl modifications.
The uniqueness of this compound lies in its enhanced stability and solubility due to the presence of multiple silyl groups, making it a valuable tool for research applications.
Properties
IUPAC Name |
(16Z)-12-[5-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]-4-methyl-3-trimethylsilyloxypent-4-en-2-yl]-1,14-dihydroxy-21,23-dimethoxy-17,19,25-trimethyl-11,26-dioxa-4-azatricyclo[20.3.1.04,9]hexacos-16-ene-2,3,10-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H89NO12Si2/c1-31-20-22-37(52)30-40(35(5)44(63-64(12,13)14)33(3)27-36-21-23-39(41(29-36)57-9)62-65(15,16)49(6,7)8)60-48(55)38-19-17-18-24-51(38)47(54)46(53)50(56)34(4)28-43(59-11)45(61-50)42(58-10)26-32(2)25-31/h20,27,32,34-45,52,56H,17-19,21-26,28-30H2,1-16H3/b31-20-,33-27? |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSLPFGJFXLWTP-DNDAFEBMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(CC(CC=C(C1)C)O)C(C)C(C(=CC4CCC(C(C4)OC)O[Si](C)(C)C(C)(C)C)C)O[Si](C)(C)C)O)C)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(CC(C/C=C(\C1)/C)O)C(C)C(C(=CC4CCC(C(C4)OC)O[Si](C)(C)C(C)(C)C)C)O[Si](C)(C)C)O)C)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H89NO12Si2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
952.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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